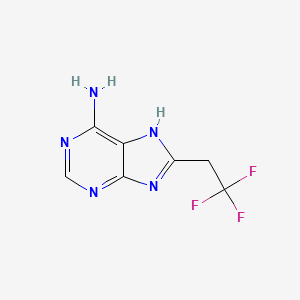

8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,2,2-Trifluoroethanol” is an organic compound with the formula CF3CH2OH . Also known as TFE or trifluoroethyl alcohol, this colorless, water-miscible liquid has a smell reminiscent of ethanol . Due to the electronegativity of the trifluoromethyl group, this alcohol exhibits a stronger acidic character compared to ethanol .

Synthesis Analysis

Trifluoroethanol is produced industrially by hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid, such as the esters or acyl chloride . TFE can also be prepared by hydrogenolysis of compounds of generic formula CF3−CHOH−OR (where R is hydrogen or an alkyl group containing from one to eight carbon atoms), in the presence of a palladium-containing catalyst deposited on activated charcoal .

Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoroethanol” is CF3CH2OH . It has a molecular weight of 100.04 .

Chemical Reactions Analysis

Oxidation of trifluoroethanol yields trifluoroacetic acid . It also serves as a source of the trifluoroethoxy group for various chemical reactions .

Physical And Chemical Properties Analysis

“2,2,2-Trifluoroethanol” is a colorless liquid with a density of 1.373 g/mL at 25 °C . It has a boiling point of 77-80 °C and a melting point of -44 °C .

科学的研究の応用

Synthesis and Chemical Properties

Synthesis and Tautomerism : 8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine is involved in the synthesis of N-methoxy-9-methyl-9H-purin-6-amines with various substituents, showcasing variations in amino/imino tautomer ratios. This synthesis involves N-methylation of 6-chloropurines, followed by chlorine displacement, and tautomers identification through NMR methods (Roggen & Gundersen, 2008).

Antibacterial Activity : Research shows the synthesis of 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine from similar purine compounds, which have been screened for antibacterial activities, indicating a potential application in the development of new antibacterial agents (Govori, 2017).

Synthesis of Kinase Inhibitors : The modified version of this chemical structure has been used in the synthesis of sulfonamide-based kinase inhibitors, showing potential applications in cancer treatment. These compounds have been evaluated as inhibitors of human cyclin-dependent kinase 2 (Wong et al., 2010).

Biological and Pharmaceutical Applications

Antimycobacterial and Antiprotozoal Activity : Studies indicate that certain analogs of 9H-purin-6-amine exhibit significant antimycobacterial and antiprotozoal activities. This suggests potential applications in the treatment of diseases caused by mycobacteria and protozoa (Roggen et al., 2011).

Antilipid Peroxidation Agents : Certain derivatives of 9H-purin-6-amine have been tested as inhibitors of lipid peroxidation, indicating potential applications in the prevention and treatment of diseases caused by oxidative stress (Thalassitis et al., 2015).

Aldose Reductase Inhibitors : Some 9H-purin-6-amine derivatives are designed as aldose reductase inhibitors, which are significant in the treatment of diabetic complications. This highlights its potential application in managing diabetes-related disorders (Zhu et al., 2022).

Safety and Hazards

特性

IUPAC Name |

8-(2,2,2-trifluoroethyl)-7H-purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N5/c8-7(9,10)1-3-14-4-5(11)12-2-13-6(4)15-3/h2H,1H2,(H3,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULXGRLCXKUHTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(N2)CC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(diethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2472114.png)

![methyl 3-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2472115.png)

![(7-methoxybenzofuran-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2472117.png)

![N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2472125.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2472132.png)

![3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B2472133.png)